molecular formula C10H12N2O2 B14257777 5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione CAS No. 184887-92-1

5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione

Katalognummer: B14257777
CAS-Nummer: 184887-92-1
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: PWEHPCOVXKTTEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione is an organic compound with a unique structure that combines a cyclohexene ring with an imidazolidine-2,4-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione typically involves the reaction of cyclohexene derivatives with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a cyclohexene derivative and an imidazolidine-2,4-dione precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(Cyclohex-1-en-1-yl)methylidene]

Eigenschaften

CAS-Nummer

184887-92-1

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

5-(cyclohexen-1-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C10H12N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H2,11,12,13,14)

InChI-Schlüssel

PWEHPCOVXKTTEM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C=C2C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.